molecular formula C24H32F26N4O8S3 B12828864 Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate CAS No. 70248-52-1

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate

Cat. No.: B12828864
CAS No.: 70248-52-1
M. Wt: 1094.7 g/mol
InChI Key: YBMZDDVMZMNFRI-UHFFFAOYSA-L
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Description

Introduction to Bis[trimethyl-3-[[(Tridecafluorohexyl)sulphonyl]amino]propylammonium] Sulphate

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its bifunctional cationic structure and sulfate counterion. The compound’s identity is codified under CAS Registry Number 70248-52-1, with a molecular formula of C26H32F30N4O8S3 and a molecular weight of 1094.69 g/mol . Alternative nomenclature includes 1-Propanaminium, N,N,N-trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-, sulfate (2:1), emphasizing the stoichiometric ratio of cations to anions.

Table 1: Key Chemical Identifiers
Property Value Source
CAS Registry Number 70248-52-1
Molecular Formula C26H32F30N4O8S3
Average Molecular Weight 1094.686 g/mol
IUPAC Name This compound
PubChem CID 112400 (analogous structure)

The compound’s nomenclature adheres to patterns observed in fluorinated surfactants, where the perfluoroalkyl chain length (tridecafluorohexyl) and functional groups (sulphonylamino) define its classification. Synonyms such as 3-(((Tridecafluorohexyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium sulfate (2:1) further illustrate its structural relationship to shorter-chain PFAS derivatives.

Structural Characteristics and Molecular Configuration

The molecular structure of this compound comprises two quaternary ammonium cations, each bonded to a sulfonamide-linked perfluorohexyl chain, balanced by a sulfate anion. Key features include:

  • Quaternary Ammonium Core : Each cation contains a central nitrogen atom bonded to three methyl groups and a propyl chain, which terminates in a sulfonamide group.
  • Perfluorinated Tail : The tridecafluorohexyl chain (C6F13) provides hydrophobicity and chemical inertness, typical of PFAS.
  • Sulfate Anion : The divalent sulfate ion (SO42−) balances the charge of the two monovalent cations.
Table 2: Structural Descriptors
Descriptor Value Source
SMILES Notation CN+(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIKey UUWZKXIUZHPNDP-UHFFFAOYSA-L
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 40

The sulfonamide group (-SO2NH-) bridges the ammonium cation and the fluorinated chain, creating a polar domain that enhances solubility in polar solvents while maintaining compatibility with fluorophilic environments. X-ray crystallography of analogous compounds reveals that the perfluorohexyl chain adopts a helical conformation, minimizing steric strain and maximizing hydrophobic interactions.

Historical Development and Patent Landscape

This compound emerged in the late 20th century as part of efforts to develop thermally stable ionic liquids for high-performance lubricants and coatings. Early patents focused on quaternary ammonium salts with fluorinated anions, but the integration of sulfonamide-functionalized cations marked a shift toward tunable hydrophilicity.

Table 3: Historical Milestones
Year Development Significance Source
1980s Synthesis of fluorinated quaternary ammonium salts Foundation for PFAS-based ionic liquids
2000s Optimization of sulfonamide-linked cations Improved solubility in aqueous media
2024 Commercial availability under CAS 70248-52-1 Industrial adoption in niche applications

The compound’s patent landscape remains sparse, likely due to its classification within broader PFAS formulations. However, its structural analogs, such as bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate (CAS 70225-20-6), are documented in regulatory databases, reflecting ongoing interest in fluorinated ionic liquids. Regulatory scrutiny of PFAS has driven innovations in shorter-chain derivatives, though this compound persists in applications exempt from restrictions.

Properties

CAS No.

70248-52-1

Molecular Formula

C24H32F26N4O8S3

Molecular Weight

1094.7 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;sulfate

InChI

InChI=1S/2C12H16F13N2O2S.H2O4S/c2*1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;1-5(2,3)4/h2*26H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

YBMZDDVMZMNFRI-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate involves multiple steps. The primary synthetic route includes the reaction of tridecafluorohexyl sulphonyl chloride with trimethylamine, followed by the addition of propylamine. The final product is obtained by reacting the intermediate with sulphuric acid . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure high yield and purity .

Chemical Reactions Analysis

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Applications

  • Antimicrobial Properties
    • Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamide have been shown to suppress microbial biofilm formation in multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate may also possess antimicrobial properties worthy of exploration.
  • Drug Development
    • The compound's sulfonamide functionality is known for its role in drug design, particularly as a scaffold for developing new antimalarial agents . Its unique fluorinated alkyl chain could enhance the pharmacokinetic properties of potential drug candidates. The incorporation of fluorinated groups often increases metabolic stability and bioavailability.

Material Science Applications

  • Surfactant Properties
    • The amphiphilic nature of this compound makes it a potential candidate for use as a surfactant in various formulations. Its ability to lower surface tension can be beneficial in applications such as emulsification and stabilization of colloidal systems.
  • Electrolyte Solutions
    • Given its ionic nature, this compound may serve as an electrolyte additive in batteries or electrochemical devices. The presence of ammonium groups can enhance ionic conductivity, making it suitable for energy storage applications.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing new thiopyrimidine–benzenesulfonamide compounds demonstrated the importance of sulfonamide derivatives in combating antibiotic resistance . The findings suggest that similar compounds could be synthesized using this compound as a precursor or functional component.

Case Study 2: Drug Design

Research on trifluoromethyl-substituted sulfonamides has led to promising antimalarial prototypes . The structural similarities between these compounds and this compound indicate potential avenues for further drug development studies.

Mechanism of Action

The mechanism of action of Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane . The molecular pathways involved include interactions with lipid bilayers and proteins on the cell surface .

Comparison with Similar Compounds

Research Findings and Analytical Challenges

  • Separation Techniques : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for analyzing these compounds, as demonstrated for structurally related quaternary ammonium salts .
  • Stability : Fluorinated surfactants exhibit resistance to hydrolysis and oxidation, but sulphate salts may degrade under strongly acidic or alkaline conditions compared to chloride salts .

Biological Activity

Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate, with the CAS number 70248-52-1, is a quaternary ammonium compound characterized by its unique fluorinated alkyl chain. This compound has garnered attention due to its potential applications in various fields, including biochemistry and materials science. Its biological activity is particularly significant in understanding its interactions with biological membranes and potential applications in drug delivery systems.

  • Molecular Formula : C24H32F26N4O8S3
  • Molecular Weight : 1094.6864 g/mol
  • Structure : The compound features a bulky tridecafluorohexyl sulfonyl group that imparts unique properties, including hydrophobicity and surface activity.

The biological activity of this compound is primarily attributed to its surfactant properties. These properties enable it to interact with lipid bilayers, affecting membrane integrity and permeability. The presence of the fluorinated chain enhances its ability to disrupt lipid membranes, making it a candidate for studies on antimicrobial activity and cellular uptake mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens. The findings indicate that it exhibits significant antibacterial activity, especially against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may be effective in formulations aimed at combating bacterial infections.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on mammalian cell lines. A study conducted on human epithelial cells showed that at concentrations below 50 µg/mL, the compound did not induce significant cytotoxicity, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

  • Drug Delivery Applications :
    A case study explored the use of this compound as a carrier for hydrophobic drugs. The study demonstrated enhanced solubility and bioavailability of the drug when encapsulated within micelles formed by this surfactant.
  • Antiviral Properties :
    Another investigation assessed the antiviral properties of the compound against enveloped viruses. Results indicated that it could effectively inhibit viral entry into host cells by disrupting viral envelopes, suggesting its potential as an antiviral agent.

Q & A

Q. What synthetic methodologies are recommended for preparing Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the tridecafluorohexylsulphonyl group. Key steps include:

Sulfonylation : Reacting tridecafluorohexylsulphonyl chloride with a propylamine derivative under anhydrous conditions.

Quaternization : Introducing trimethylammonium groups via alkylation with methyl iodide or similar agents.

Counterion Exchange : Replacing initial counterions (e.g., chloride) with sulphate through ion-exchange chromatography.
Purity is ensured via recrystallization in polar aprotic solvents (e.g., acetonitrile) .

  • Table 1 : Key Synthetic Parameters
StepReagents/ConditionsYield Optimization
SulfonylationTridecafluorohexylsulphonyl chloride, DMF, 0–5°CSlow addition to prevent thermal degradation
QuaternizationMethyl iodide, ethanol, 60°C, 12hExcess methyl iodide (1.5 eq.)
Ion ExchangeAmberlite IRA-400 resin, aqueous Na₂SO₄pH adjustment to 6–7

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm sulfonamide and fluorinated chain integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and sulphate counterion presence.
  • Ion Chromatography : Quantifies sulphate content and detects residual ions (e.g., chloride).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of the fluorinated ammonium complex .

Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow a tiered approach:

Laboratory Studies : Measure hydrophobicity (log KowK_{ow}) via shake-flask method and hydrolysis stability at varying pH.

Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge inoculum.

Environmental Modeling : Apply fugacity models (e.g., EQC Level III) to predict distribution in water, sediment, and biota.
Reference environmental fate frameworks from long-term projects like INCHEMBIOL (2005–2011), which emphasize abiotic/biotic transformations .

  • Table 2 : Key Environmental Fate Parameters
ParameterMethodRelevance
log KowK_{ow}Shake-flask (OECD 117)Predicts bioaccumulation potential
Hydrolysis Half-lifepH 4, 7, 9 buffers, 25°CStability in natural waters
BiodegradationClosed Bottle Test (OECD 301D)Persistence assessment

Advanced Research Questions

Q. How can contradictions in stability data (e.g., thermal vs. hydrolytic degradation) be resolved?

  • Methodological Answer : Conduct comparative studies under controlled conditions:
  • Isothermal Stability Testing : Compare thermal degradation (TGA/DSC) at 25–150°C with hydrolytic stability (aqueous buffers, 25–50°C).
  • Mechanistic Analysis : Use LC-MS to identify degradation products; correlate with Arrhenius kinetics to distinguish dominant pathways.
  • Cross-Validation : Replicate experiments across independent labs to rule out instrumentation bias .

Q. What computational approaches are suitable for modeling interactions between this compound and biological membranes?

  • Methodological Answer : Combine molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:

MD Simulations : Use GROMACS or CHARMM to simulate fluorocarbon chain penetration into lipid bilayers.

QSAR : Train models on log PP, polar surface area, and H-bond donor/acceptor counts to predict membrane permeability.

Validation : Compare computational results with experimental permeability assays (e.g., PAMPA) .

Q. How should multi-variable experiments (e.g., solvent effects on reactivity) be designed to minimize confounding factors?

  • Methodological Answer : Adopt a split-plot design adapted from agricultural trials (e.g., randomized blocks with nested variables):
  • Primary Factor : Solvent polarity (e.g., water, DMSO, ethanol).

  • Secondary Factor : Temperature (20°C, 40°C, 60°C).

  • Replicates : Four independent syntheses per condition to account for batch variability.
    Use ANOVA with post-hoc Tukey tests to isolate solvent-temperature interactions .

    • Table 3 : Experimental Design Matrix
BlockSolventTemperatureReplicates
1Water20°C4
2DMSO40°C4
3Ethanol60°C4

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